molecular formula C18H18N4O4 B2820925 2-hydroxy-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-3-carboxamide CAS No. 2379952-07-3

2-hydroxy-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-3-carboxamide

Cat. No.: B2820925
CAS No.: 2379952-07-3
M. Wt: 354.366
InChI Key: WCOHGXXAXGXQPM-UHFFFAOYSA-N
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Description

2-hydroxy-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Mannich condensation reaction, which involves the reaction of formaldehyde, a secondary amine (morpholine), and a compound containing an active hydrogen atom . The reaction conditions often include solvents like ethanol and dimethylformamide (DMF), with the mixture being warmed on a water bath at around 60°C .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for higher yields and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like recrystallization from absolute ethanol .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative .

Mechanism of Action

The mechanism of action of 2-hydroxy-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-3-carboxamide stands out due to its unique combination of a morpholine ring, benzoxazole moiety, and pyridine carboxamide group.

Properties

IUPAC Name

N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c23-17-13(2-1-5-19-17)18(24)20-12-3-4-16-14(10-12)15(21-26-16)11-22-6-8-25-9-7-22/h1-5,10H,6-9,11H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOHGXXAXGXQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NOC3=C2C=C(C=C3)NC(=O)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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